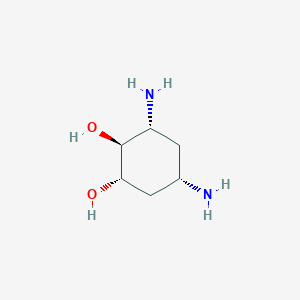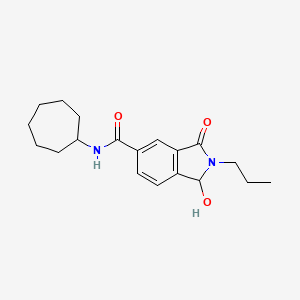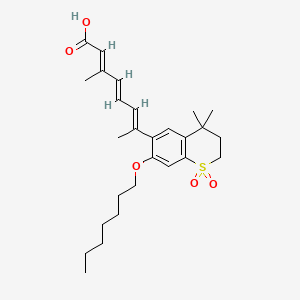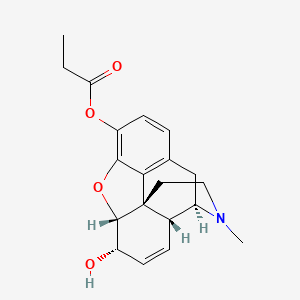![molecular formula C14H25N3O3S B1234283 (2E)-2-(1-{5-[(3-methylbutoxy)methyl]-2-oxotetrahydrofuran-3-yl}propan-2-ylidene)hydrazinecarbothioamide (non-preferred name)](/img/structure/B1234283.png)
(2E)-2-(1-{5-[(3-methylbutoxy)methyl]-2-oxotetrahydrofuran-3-yl}propan-2-ylidene)hydrazinecarbothioamide (non-preferred name)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-[5-(3-methylbutoxymethyl)-2-oxo-3-oxolanyl]propan-2-ylideneamino]thiourea is a gamma-lactone.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antiviral Activities
Compounds similar to (2E)-2-(1-{5-[(3-methylbutoxy)methyl]-2-oxotetrahydrofuran-3-yl}propan-2-ylidene)hydrazinecarbothioamide have been investigated for their antimicrobial and antiviral properties. For example, thiosemicarbazone compounds and their nickel(II) complexes demonstrated potential antimicrobial activities (AlJahdali, 2013). Additionally, derivatives of hydrazinecarbothioamide showed antiviral activity against certain cell cultures (Karki et al., 2012).
Anticancer Potential
These compounds have also been evaluated for their anticancer potential. For instance, N(4)-Alkyl Substituted 5-Methoxyisatin Thiosemicarbazones showed moderate anticancer activity in micromolar concentrations against various cancer cell lines (Chaudhary et al., 2023). Similarly, nickel(II) complexes with isatin thiosemicarbazone derivatives were found to exhibit anticancer properties, particularly against human colorectal carcinoma cell lines (Ali et al., 2014).
DNA Binding and Cleavage Activities
These compounds have also been shown to interact with DNA, as demonstrated in studies on platinum(II) and palladium(II) complexes of isatin thiosemicarbazone derivatives. These interactions suggest potential uses in anticancer therapies, as they can bind and cleave DNA in cancer cells (Ali et al., 2014); (Ali et al., 2017).
Chemical Synthesis and Molecular Docking
The chemical synthesis of these compounds and their molecular docking studies are crucial for understanding their potential as antitubercular agents, as well as for evaluating their interactions with biological targets (Mogle et al., 2016).
Eigenschaften
Molekularformel |
C14H25N3O3S |
|---|---|
Molekulargewicht |
315.43 g/mol |
IUPAC-Name |
[(E)-1-[5-(3-methylbutoxymethyl)-2-oxooxolan-3-yl]propan-2-ylideneamino]thiourea |
InChI |
InChI=1S/C14H25N3O3S/c1-9(2)4-5-19-8-12-7-11(13(18)20-12)6-10(3)16-17-14(15)21/h9,11-12H,4-8H2,1-3H3,(H3,15,17,21)/b16-10+ |
InChI-Schlüssel |
DHJWXOMBAMDTBA-MHWRWJLKSA-N |
Isomerische SMILES |
CC(C)CCOCC1CC(C(=O)O1)C/C(=N/NC(=S)N)/C |
SMILES |
CC(C)CCOCC1CC(C(=O)O1)CC(=NNC(=S)N)C |
Kanonische SMILES |
CC(C)CCOCC1CC(C(=O)O1)CC(=NNC(=S)N)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[[2-(3,4-Dimethoxyphenyl)-5-methyl-4-oxazolyl]methylthio]-1-(4-ethyl-1-piperazinyl)ethanone](/img/structure/B1234203.png)

![(3S)-3-[[(2S)-2-[[(2S)-2-[(3-amino-3-oxopropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]hexanoyl]amino]-4-[[(2S)-1-[[(1S)-1-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1234208.png)





![2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide](/img/structure/B1234220.png)
![(3E)-3-[(E)-(17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ylidene)hydrazinylidene]-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1234221.png)
![(3R,7S)-15-hydroxy-11,18-dimethoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,4,9,11,14,16,18-heptaen-13-one](/img/structure/B1234224.png)
